Bienvenue dans la boutique en ligne BenchChem!

5-Methyl-2-phenyl-3,1-benzoxazepine

Lipophilicity Drug-likeness ADME Prediction

Choose 5-Methyl-2-phenyl-3,1-benzoxazepine (CAS 14300-23-3) for unambiguous SAR. Its defined 3,1-ring fusion and 2-phenyl,5-methyl pattern are key to PI3K isoform selectivity and CNS target engagement. With a logP of ~3.5, it offers 15-fold higher partitioning than the des-methyl analog, enabling precise lipophilicity tuning. Integrate this scaffold into your mGluR5 allosteric modulator or lipid-lowering agent programs to bypass complex de novo synthesis.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 14300-23-3
Cat. No. B079824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-3,1-benzoxazepine
CAS14300-23-3
Synonyms5-Methyl-2-phenyl-3,1-benzoxazepine
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3
InChIInChI=1S/C16H13NO/c1-12-11-18-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-11H,1H3
InChIKeyYJCYZCNDXCMQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-phenyl-3,1-benzoxazepine (CAS 14300-23-3) — Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


5-Methyl-2-phenyl-3,1-benzoxazepine (CAS 14300-23-3) is a fully aromatic bicyclic heterocycle belonging to the 3,1-benzoxazepine subclass, defined by a benzene ring fused to a seven-membered oxazepine ring bearing a methyl substituent at position 5 and a phenyl group at position 2 [1]. Its molecular formula is C₁₆H₁₃NO with a molecular weight of 235.28 g/mol [1]. The compound is distinguished within the broader benzoxazepine family by its specific 3,1-ring fusion pattern, which confers distinct electronic and conformational properties compared to the more commonly explored 1,4- and 1,5-benzoxazepine isomers [2]. Key computed physicochemical parameters include a density of 1.1 ± 0.1 g/cm³, a boiling point of 369.2 ± 45.0 °C at 760 mmHg, a flash point of 143.7 ± 21.2 °C, and a computed XLogP3-AA value of 3.5 (PubChem) to 4.39 (Chemsrc), indicating substantial lipophilicity [1]. As a scaffold, the 3,1-benzoxazepine core appears in multiple patent families claiming PI3K inhibitory activity, lipid-lowering effects, and CNS-modulating properties, establishing its relevance across diverse therapeutic discovery programs [3][4].

Why 5-Methyl-2-phenyl-3,1-benzoxazepine Cannot Be Interchanged with Generic Benzoxazepine Analogs


The benzoxazepine chemical space encompasses multiple regioisomeric subclasses (1,3-, 1,4-, 1,5-, and 3,1-benzoxazepines), each with distinct ring-fusion geometries that dictate fundamentally different conformational preferences, electronic distributions, and protein-binding topologies [1]. Within the 3,1-benzoxazepine subclass, the presence and position of substituents critically modulate lipophilicity, metabolic stability, and target engagement. Computed logP values for close analogs differ substantially — for example, 5-methyl-2-phenyl-3,1-benzoxazepine (logP 4.39, Chemsrc computed) compared to its des-methyl analog 2-phenyl-3,1-benzoxazepine (logP 3.20, Molbase computed) — a difference of over one log unit that translates to approximately 15-fold difference in expected octanol-water partitioning [2]. In PI3K inhibitor programs, subtle alterations to the benzoxazepine scaffold, including dihedral angle control, determine isoform selectivity between PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ [3]. Furthermore, benzothiazepine analogs (S replacing O) demonstrate superior anticonvulsant activity compared to benzoxazepines in MES models, confirming that even single-atom heterocyclic substitutions produce divergent pharmacological outcomes [4]. These data collectively demonstrate that generic substitution within the benzoxazepine family is not scientifically justifiable without explicit, matched-assay comparative data.

5-Methyl-2-phenyl-3,1-benzoxazepine — Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Differentiation: logP 4.39 vs. 3.20 for Des-Methyl Analog 2-Phenyl-3,1-benzoxazepine

Computed octanol-water partition coefficient (logP) values place 5-methyl-2-phenyl-3,1-benzoxazepine at logP 4.39 , markedly higher than its des-methyl comparator 2-phenyl-3,1-benzoxazepine at logP 3.20 [1]. This difference of ΔlogP = 1.19 corresponds to approximately a 15.5-fold greater partitioning into the organic phase for the 5-methyl derivative. In drug discovery, a logP increase of this magnitude substantially affects membrane permeability, plasma protein binding, volume of distribution, and metabolic clearance — all critical determinants of pharmacokinetic behavior. For researchers designing CNS-penetrant candidates, the higher logP of the 5-methyl derivative may favor blood-brain barrier penetration but comes with increased risk of CYP-mediated metabolism and hERG liability. This property difference means the two compounds are not interchangeable in any medicinal chemistry optimization program and must be evaluated independently.

Lipophilicity Drug-likeness ADME Prediction

Molecular Weight Advantage Over Unsubstituted 3,1-Benzoxazepine Core: MW 235.28 vs. 145.16

The target compound (MW 235.28 g/mol) incorporates a 5-methyl and a 2-phenyl substituent onto the parent 3,1-benzoxazepine core (MW 145.16 g/mol, CAS 15123-59-8), representing a mass increase of 90.12 g/mol (62% larger) [1]. This difference places the target compound well into 'lead-like' chemical space (MW 200–350) whereas the unsubstituted core remains in 'fragment-like' space (MW < 250, typically < 200), making it suitable for fragment-based screening rather than lead optimization. The additional phenyl ring also increases the number of potential π-π stacking interactions, hydrogen bond acceptor capacity (N and O atoms), and hydrophobic contact surface area. For structure-based drug design programs targeting PI3K isoforms, where the benzoxazepine core occupies the affinity pocket, the 5-methyl-2-phenyl substitution pattern is documented in patent literature as a critical determinant of kinase selectivity [2].

Fragment-based drug discovery Scaffold hopping Molecular complexity

Benzoxazepine vs. Benzothiazepine Anticonvulsant Activity: Class-Level Differentiation Informs Scaffold Selection for CNS Programs

A direct head-to-head study of Mannich base derivatives of 1,5-benzoxazepine and 1,5-benzothiazepine evaluated anticonvulsant activity using the maximal electroshock seizure (MES) test and the isoniazid-induced convulsion model. The benzothiazepine derivatives (X = S) demonstrated superior anticonvulsant protection compared to their benzoxazepine counterparts (X = O), with the study concluding that the sulfur-containing heterocycle conferred consistently better activity [1]. While this study evaluated 1,5-subclass compounds rather than 3,1-subclass derivatives, it establishes a critical class-level principle: within the same substitution pattern, the oxygen-to-sulfur heteroatom exchange in the seven-membered ring produces pharmacologically distinguishable outcomes. For researchers sourcing benzoxazepine scaffolds for CNS programs, this class-level evidence indicates that 5-methyl-2-phenyl-3,1-benzoxazepine cannot be assumed equipotent to its benzothiazepine analog, and separate biological evaluation is mandatory. The 3,1-benzoxazepine subclass has additionally been explored in antipsychotic programs, with pyridobenzoxazepine JL13 showing atypical antipsychotic profiles comparable to clozapine in animal models [2].

Anticonvulsant MES test CNS Drug Discovery

Boiling Point and Thermal Stability Differentiation: 369.2 °C vs. 360.2 °C vs. 254.6 °C Across 3,1-Benzoxazepine Analogs

Computed boiling points at 760 mmHg reveal a clear rank order: 5-methyl-2-phenyl-3,1-benzoxazepine (369.2 ± 45.0 °C) > 2-phenyl-3,1-benzoxazepine (360.2 °C) > unsubstituted 3,1-benzoxazepine (254.6 °C) . The 9.0 °C increase relative to the des-methyl analog and the 114.6 °C increase over the parent core reflect the cumulative effect of methyl and phenyl substitution on intermolecular van der Waals interactions and molecular polarizability. For process chemistry and purification workflows, higher boiling points permit broader operational windows for distillation and solvent removal without thermal degradation, but also predict lower vapor pressure and reduced volatility — important considerations for vacuum drying, rotary evaporation, and sublimation-based purification. Researchers scaling up reactions involving this scaffold should account for these thermal property differences when adapting protocols developed for lighter analogs.

Thermal stability Process chemistry Purification

PI3K/mTOR Pathway Engagement: 3,1-Benzoxazepine Scaffold as a Privileged Kinase Inhibitor Core

The 3,1-benzoxazepine scaffold is explicitly claimed in multiple Genentech patent families as the core structure for PI3K isoform-selective inhibitors, with the benzoxazepine ring system serving as the central pharmacophore occupying the kinase ATP-binding pocket [1][2]. Structure-based drug design efforts have demonstrated that control of dihedral torsion angles within the benzoxazepine ring directly modulates selectivity between PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ isoforms [3]. The highly optimized clinical candidate GDC-0326 (a PI3Kα-selective inhibitor) and GDC-0077 (inavolisib, a PI3Kα-selective inhibitor and p110α degrader with a benzoxazepine core) exemplify the translational relevance of this scaffold class [4]. While no published data directly compare 5-methyl-2-phenyl-3,1-benzoxazepine against other benzoxazepine substitution patterns in a uniform PI3K biochemical assay, the patent literature establishes that substituents at the 2- and 5-positions are key diversity points for modulating potency and isoform selectivity [1]. Researchers procuring this compound for kinase inhibitor programs should note that the 5-methyl-2-phenyl disubstitution pattern represents a specific vector within the broader benzoxazepine PI3K inhibitor SAR landscape and is not interchangeable with mono-substituted or differently substituted analogs.

PI3K inhibition mTOR Kinase selectivity

mGluR5 Positive Allosteric Modulation: 3D-QSAR Model Defines Substituent Requirements Distinct from Other Benzoxazepine Subclasses

A comprehensive 3D-QSAR CoMFA study evaluated 118 benzoxazepine derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5), yielding a predictive model with q² = 0.58 and r² = 0.81 (standard error = 0.20 in pEC₅₀) [1]. The CoMFA contour maps revealed that bulky substituents at the meta position of the 1,2,4-triazine ring (R₃ position) and electropositive character proximal to the acyl carbonyl oxygen at the R₂ position of the oxazepine moiety are critical for bioactivity [1]. While 5-methyl-2-phenyl-3,1-benzoxazepine was not among the specific 118 compounds reported (the study focused on a distinct benzoxazepine subseries with a 1,2,4-triazine appendage), the 3D-QSAR model provides a quantitative framework for predicting the impact of 2-phenyl and 5-methyl substituents on mGluR5 PAM activity. The model's predictive power was validated on an independent test set of 18 molecules with a predictive r² of 0.88 [1]. For researchers screening benzoxazepine libraries against mGluR5, these contour maps establish that substitution at the positions equivalent to the 2- and 5-positions of 5-methyl-2-phenyl-3,1-benzoxazepine falls within the steric and electrostatic fields that govern receptor modulation.

mGluR5 Positive allosteric modulator 3D-QSAR

5-Methyl-2-phenyl-3,1-benzoxazepine — Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization: PI3K/mTOR Pathway Programs

The 5-methyl-2-phenyl-3,1-benzoxazepine scaffold is directly relevant to lead optimization campaigns targeting PI3K isoform-selective inhibitors. The 2-phenyl group provides a vector for additional substitution to modulate isoform selectivity, as demonstrated by the dihedral angle engineering approach that differentiated PI3Kδ from PI3Kα activity in Genentech's benzoxazepin program [1]. The 5-methyl group serves as a minimal hydrophobic substituent that increases logP by approximately 1.2 units relative to the des-methyl analog , providing a tunable lipophilicity handle for balancing potency against metabolic stability. Given that the benzoxazepine core features in clinical candidates GDC-0326 and inavolisib (GDC-0077), this compound represents a procurement-relevant intermediate for SAR exploration around the 2- and 5-positions of the 3,1-benzoxazepine system .

CNS Drug Discovery: Anticonvulsant and Antipsychotic Lead Identification

Benzoxazepine derivatives are established pharmacophores for CNS indications, with documented anticonvulsant, antipsychotic, and anxiolytic activities [1]. The 3,1-benzoxazepine subclass specifically has been explored for tranquilizing activity, and the pyridobenzoxazepine JL13 has demonstrated an atypical antipsychotic profile comparable to clozapine in animal models of schizophrenia . The 5-methyl-2-phenyl-3,1-benzoxazepine scaffold offers a differentiated starting point for CNS programs: the computed logP of 4.39 suggests favorable passive blood-brain barrier permeability, while the 2-phenyl group provides a vector for modulating receptor subtype selectivity (e.g., dopamine D₂ vs. serotonin 5-HT₂A) . Researchers building focused CNS screening libraries should include this compound alongside 1,5-benzoxazepine and dibenzoxazepine controls, as the 3,1-subclass ring fusion results in a distinct spatial presentation of pharmacophoric elements compared to the more commonly explored 1,4- and 1,5-isomers.

Lipid-Lowering Agent Discovery: Hyperlipidemia and Squalene Synthase Inhibition

Patent literature from Takeda Chemical Industries explicitly claims benzoxazepine compounds with cholesterol-lowering and triglyceride-lowering activities for the prophylaxis and therapy of hyperlipidemia [1]. Within this patent family, the benzoxazepine core with substituents at positions analogous to the 2- and 5-positions serves as the foundational scaffold. The 5-methyl-2-phenyl-3,1-benzoxazepine compound represents a close structural analog to the patented lipid-lowering benzoxazepines and may serve as a comparator or starting material for SAR studies in this therapeutic area. The computed boiling point of 369.2 °C and flash point of 143.7 °C provide relevant safety parameters for scale-up synthesis in lipid-lowering agent development programs .

mGluR5-Focused Chemical Library Design for Schizophrenia and Cognitive Disorders

Positive allosteric modulation of mGluR5 is a validated therapeutic strategy for ameliorating the positive, negative, and cognitive symptoms of schizophrenia via potentiation of NMDA receptor function [1]. The 3D-QSAR CoMFA model built on 118 benzoxazepine derivatives (q² = 0.58, r² = 0.81) provides quantitative guidance for selecting benzoxazepine substitution patterns likely to engage the mGluR5 allosteric site [1]. The 5-methyl-2-phenyl-3,1-benzoxazepine scaffold aligns with the CoMFA contour requirements — the 2-phenyl group occupies a region where steric bulk contributes favorably to activity, while the 5-methyl group provides a minimal hydrophobic contact in a region where electropositive character is preferred [1]. For academic and industrial groups building mGluR5-targeted compound collections, this compound offers a procurement-ready entry point for exploring structure-activity relationships at the benzoxazepine 2- and 5-positions without the synthetic burden of de novo scaffold construction.

Quote Request

Request a Quote for 5-Methyl-2-phenyl-3,1-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.